Vobtusine
Overview
Description
Vobtusine is an indole alkaloid found in several plants of the genus Voacanga . It is known for its complex molecular structure and significant biological activities. The chemical formula of this compound is C43H50N4O6, and it has a molar mass of 718.895 g/mol .
Mechanism of Action
Target of Action
Vobtusine is an aspidosperma-aspidosperma alkaloid isolated from the bark of Voacanga foetida . , particularly caspase-9. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Mode of Action
This compound’s mode of action is believed to involve the activation of the caspase pathway . Specifically, it is suggested that this compound initiates the apoptosis process by activating caspase-9 . This activation leads to a change in Bcl-2 family protein expression and the execution of apoptosis by caspase-3 .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the intrinsic pathway of apoptosis . The intrinsic pathway is a process of programmed cell death initiated within the cell itself. It is regulated by the Bcl-2 family of proteins and leads to the activation of caspases, which then carry out the process of apoptosis .
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the activation of the caspase pathway, leading to changes in Bcl-2 family protein expression and the execution of apoptosis by caspase-3 . This leads to cell death due to their proteolytic activity .
Biochemical Analysis
Biochemical Properties
Vobtusine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound has been shown to interact with proteins involved in the apoptotic pathway, thereby influencing cell death mechanisms .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, particularly those involved in memory and learning. In cancer cells, this compound has been observed to induce apoptosis, thereby reducing cell proliferation. It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound interacts with proteins in the apoptotic pathway, leading to the activation of caspases and subsequent cell death. These interactions highlight the dual role of this compound in modulating neurotransmission and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on acetylcholinesterase and its pro-apoptotic activity in cancer cells. Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of acetylcholinesterase expression or activation of survival pathways in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound also affects the metabolism of acetylcholine by inhibiting acetylcholinesterase, thereby altering the balance of neurotransmitter levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is distributed to various organelles, including the endoplasmic reticulum and mitochondria. This distribution is facilitated by binding proteins that recognize and transport this compound to its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other cytoplasmic proteins. It is also found in the mitochondria, where it influences apoptotic pathways. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vobtusine involves multiple steps, starting from simpler indole derivatives. The process typically includes cyclization, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research or industrial setup.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Voacanga species, particularly Voacanga africana . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound from other alkaloids present in the plant.
Chemical Reactions Analysis
Types of Reactions: Vobtusine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds.
Scientific Research Applications
Vobtusine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Comparison with Similar Compounds
- Apparicine
- Affinisine
- Voacamine
- Lochnericine
Comparison: Vobtusine is unique due to its specific molecular structure and the presence of a spiro compound, which distinguishes it from other similar indole alkaloids . While compounds like Voacamine and Lochnericine share some structural similarities, this compound’s distinct configuration and functional groups contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPGJMHQMBXKL-OPDPKHDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19772-79-3 | |
Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vobtusine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vobtusine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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